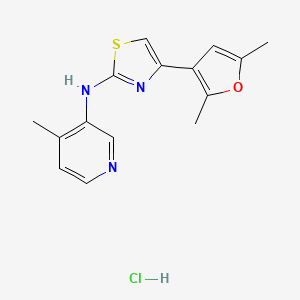

4-(2,5-dimethylfuran-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride

Descripción

4-(2,5-Dimethylfuran-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride is a synthetic small molecule featuring a thiazole core substituted with a 2,5-dimethylfuran moiety and a 4-methylpyridine group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Thiazole derivatives are well-documented for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of methyl groups on both the furan and pyridine rings likely modulates lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Propiedades

IUPAC Name |

4-(2,5-dimethylfuran-3-yl)-N-(4-methylpyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS.ClH/c1-9-4-5-16-7-13(9)17-15-18-14(8-20-15)12-6-10(2)19-11(12)3;/h4-8H,1-3H3,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIOBMGBKAFCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC2=NC(=CS2)C3=C(OC(=C3)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylfuran-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea under acidic conditions.

Attachment of the furan ring: The 2,5-dimethylfuran moiety can be introduced via a Friedel-Crafts acylation reaction.

Introduction of the pyridine ring: The N-(4-methylpyridin-3-yl) group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the thiazole ring, potentially forming dihydrothiazole derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce dihydrothiazole compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 4-(2,5-dimethylfuran-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride typically involves the condensation of 2,5-dimethylfuran with thioamide under acidic conditions, leading to the formation of the thiazole ring. The hydrochloride salt is produced by treating the thiazole derivative with hydrochloric acid. The molecular formula is C16H19N3OS·HCl, with a molecular weight of approximately 321.82 g/mol .

The compound features several functional groups that contribute to its chemical reactivity and biological interactions. Its structural complexity allows for various interactions within biological systems, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Thiazole derivatives have been shown to possess activity against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves inhibition of specific enzymes or receptors associated with microbial growth . For instance, compounds similar to this compound have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Thiazole derivatives are also recognized for their potential anticancer properties. The compound's ability to interact with molecular targets involved in cancer progression may inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies suggest that such compounds can modulate signaling pathways critical for cancer cell survival .

Summary of Research Findings

Case Studies

- Antimicrobial Activity : A study evaluated various thiazole derivatives for their antimicrobial efficacy against Staphylococcus aureus and found that modifications similar to those present in this compound enhanced activity significantly compared to standard antibiotics .

- Anticancer Research : In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells through modulation of the PI3K/Akt signaling pathway, suggesting a promising avenue for therapeutic development .

Mecanismo De Acción

The mechanism of action of 4-(2,5-dimethylfuran-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or ion channels, and the pathways involved could be related to cell signaling, metabolism, or apoptosis.

Comparación Con Compuestos Similares

Key Observations :

- Thiazole vs. Thiadiazole : Thiazoles generally exhibit better metabolic stability than thiadiazoles due to reduced electron deficiency.

- Substituent Effects : The dimethylfuran group in the target compound may enhance membrane permeability compared to chlorobenzyl or unsubstituted aryl groups .

Research Findings and Challenges

Computational Insights

Density-functional theory (DFT) studies, such as those employing Becke’s hybrid functional (), could predict the electronic properties of the target compound. For example, exact-exchange terms in DFT may improve accuracy in modeling charge distribution across the thiazole and pyridine rings, aiding in drug design .

Experimental Limitations

- Synthetic Yield : Cyclization steps for thiazole derivatives often suffer from moderate yields (e.g., 40–60% in Scheme 26 of ) due to side reactions .

- Biological Data Gaps: No peer-reviewed studies specifically addressing the target compound’s efficacy or toxicity were identified, highlighting a critical research need.

Actividad Biológica

4-(2,5-Dimethylfuran-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride, with CAS number 2034315-97-2, is an organic compound that has gained attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.

The molecular formula of this compound is C15H16ClN3OS, with a molecular weight of approximately 321.82 g/mol. Its structure combines a thiazole moiety with a furan and pyridine substituent, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H16ClN3OS |

| Molecular Weight | 321.82 g/mol |

| CAS Number | 2034315-97-2 |

Antimicrobial Activity

The thiazole ring system has been extensively studied for its antimicrobial properties. Compounds containing this moiety have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics like penicillin and streptomycin .

In particular, studies on similar thiazole derivatives indicate that modifications at the amine group can enhance antimicrobial potency. For example, compounds with electron-withdrawing groups exhibited increased activity against Pseudomonas aeruginosa and Candida albicans, suggesting that the electronic nature of substituents plays a crucial role in their biological efficacy .

Anticancer Potential

The anticancer activity of thiazole derivatives has also been documented. Research indicates that compounds with a similar structural framework can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that certain thiazole derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) at micromolar concentrations .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several thiazole derivatives against various pathogens. The compound this compound was tested alongside other derivatives. Results indicated that it exhibited notable antibacterial activity against E. coli (MIC = 32 μg/mL), comparable to standard antibiotics .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of thiazole derivatives on human cancer cell lines. The study found that compounds similar to this compound induced apoptosis in cancer cells through the activation of caspase pathways. The compound showed IC50 values in the low micromolar range against several cancer types .

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific cellular targets. For antimicrobial activity, these compounds may disrupt bacterial cell wall synthesis or interfere with DNA replication processes. In the case of anticancer activity, they may modulate signaling pathways associated with cell survival and proliferation.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation and coupling reactions. For example, thiazole-2-amine derivatives are synthesized via cyclization of thioureas with α-bromoketones in DMF or ethanol under reflux (70–90°C), often with triethylamine as a base . Reaction conditions such as solvent choice (e.g., DMF vs. pyridine), temperature, and stoichiometric ratios significantly impact yields. For instance, yields for analogous compounds range from 21% to 98% depending on substituent reactivity and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and crystallographic methods confirm molecular structure and purity?

X-ray crystallography is critical for resolving hydrogen-bonding networks (e.g., N–H⋯N interactions) and verifying stereochemistry . Complementary techniques include:

Q. What is the hypothesized mechanism of biological activity for thiazol-2-amine derivatives?

Thiazole derivatives often target enzyme systems, such as the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme in anaerobic organisms. The amide and thiazole moieties form hydrogen bonds with active-site residues, disrupting substrate binding . Intermolecular interactions (e.g., π-π stacking between aromatic rings) further enhance binding affinity .

Q. How can solubility and stability be assessed under physiological conditions?

- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) with HPLC quantification .

- Stability : Incubate the compound in simulated gastric/intestinal fluids and analyze degradation products via LC-MS .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What protocols ensure safe handling and storage?

- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation .

- Use desiccants (e.g., silica gel) and avoid exposure to light.

- Safety measures: Wear nitrile gloves, lab coats, and fume hoods during synthesis .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability and yield?

- Catalyst screening : Test alternatives to triethylamine (e.g., DBU) to enhance reaction rates .

- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green chemistry metrics .

- Continuous flow chemistry : Explore microreactors to reduce reaction times and improve reproducibility .

Q. What experimental designs evaluate enzyme inhibition kinetics?

- Dose-response assays : Use varying concentrations (1 nM–100 µM) to calculate IC₅₀ values.

- Time-dependent studies : Pre-incubate the enzyme with the compound to assess irreversible vs. reversible inhibition .

- Control groups : Include known inhibitors (e.g., nitazoxanide for PFOR) and blank reactions to validate assay conditions .

Q. How to resolve discrepancies in biological activity data across studies?

- Purity verification : Re-analyze compounds via HPLC to rule out impurities affecting activity .

- Assay standardization : Compare buffer systems (e.g., Tris vs. phosphate) and incubation times.

- Statistical analysis : Apply ANOVA to evaluate inter-laboratory variability, as seen in split-plot experimental designs .

Q. What methodologies study environmental fate and degradation pathways?

- Abiotic degradation : Expose the compound to UV light and analyze photoproducts via HRMS .

- Biotic transformation : Incubate with soil microbiota and track metabolite formation using ¹⁴C-labeling .

- Ecotoxicology : Use Daphnia magna or algal models to assess acute/chronic toxicity .

Q. How to integrate computational modeling with experimental data for SAR studies?

- Molecular docking : Use AutoDock Vina to predict binding poses in PFOR’s active site (PDB: 1B0P) .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate complex stability under physiological conditions .

- QSAR models : Train regression models on IC₅₀ data to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.